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Compound of Interest

Compound Name: Aminooxy-PEG3-acid

Cat. No.: B605432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aminooxy-PEG3-acid for

the surface modification of various substrates. This versatile bifunctional linker enables the

covalent immobilization of biomolecules, nanoparticles, and other ligands through a stable

oxime bond, offering precise control over surface chemistry for a wide range of applications in

research, diagnostics, and drug development.

Introduction
Aminooxy-PEG3-acid is a heterobifunctional linker featuring a terminal aminooxy group and a

carboxylic acid. The aminooxy group reacts specifically and efficiently with aldehydes and

ketones to form a highly stable oxime linkage.[1] This bio-orthogonal reaction proceeds under

mild aqueous conditions, making it ideal for conjugating sensitive biological molecules.[1] The

short, hydrophilic triethylene glycol (PEG3) spacer enhances water solubility and reduces non-

specific binding to the surface. The terminal carboxylic acid allows for subsequent modifications

or can be used for attachment to amine-functionalized surfaces.

The key advantages of using Aminooxy-PEG3-acid for surface modification include:

High Stability: The resulting oxime bond is significantly more stable than imine or hydrazone

linkages, ensuring the long-term integrity of the functionalized surface.[1]
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Chemoselectivity: The reaction is highly specific to aldehydes and ketones, preventing

unwanted side reactions with other functional groups present on biomolecules or surfaces.[1]

Mild Reaction Conditions: The ligation can be performed at or near physiological pH,

preserving the native structure and function of immobilized proteins and other biomolecules.

[1]

Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes non-specific

adsorption of proteins and other molecules to the modified surface.

Data Presentation
The efficiency of oxime ligation can be significantly enhanced by the use of catalysts. The

following table summarizes quantitative data on the relative efficiency of different catalysts for

this reaction.
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Catalyst

Relative
Efficiency
Compared to
Uncatalyzed
Reaction

Fold Increase
in Rate vs.
Aniline

Optimal
Concentration

Key
Characteristic
s

None 1x - -

Slow reaction

rate at neutral

pH.

Aniline
Up to 40x at

neutral pH
1x 100 mM

Commonly used,

but less efficient

than diamine

catalysts.

m-

Phenylenediamin

e (mPDA)

Up to 15x more

efficient than

aniline

~15x 50-750 mM

Highly efficient

catalyst with

good water

solubility,

allowing for

higher

concentrations

and significantly

accelerated

reaction rates.

p-

Phenylenediamin

e (pPDA)

120-fold faster

than

uncatalyzed, 19-

fold faster than

aniline (at 2 mM,

pH 7)

~19x 2-10 mM

Highly effective

at low

micromolar

concentrations.

Experimental Protocols
This section provides detailed protocols for the surface modification of an aldehyde-

functionalized substrate with Aminooxy-PEG3-acid and subsequent immobilization of a

protein.
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Protocol 1: Immobilization of Aminooxy-PEG3-acid on
an Aldehyde-Functionalized Surface
This protocol describes the covalent attachment of Aminooxy-PEG3-acid to a surface

presenting aldehyde groups.

Materials:

Aldehyde-functionalized substrate (e.g., glass slide, nanoparticle)

Aminooxy-PEG3-acid

Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0

Catalyst (optional but recommended): m-Phenylenediamine (mPDA) or Aniline

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

Deionized (DI) water

Procedure:

Prepare Aminooxy-PEG3-acid Solution:

Dissolve Aminooxy-PEG3-acid in a minimal amount of anhydrous DMF or DMSO.

Dilute the stock solution to a final concentration of 1-10 mM in the Reaction Buffer.

Prepare Catalyst Solution (Optional):

Prepare a 1 M stock solution of mPDA or aniline in DI water.

Reaction Setup:

Immerse the aldehyde-functionalized substrate in the Aminooxy-PEG3-acid solution.
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If using a catalyst, add the catalyst stock solution to the reaction mixture to a final

concentration of 50-100 mM for aniline or 50 mM for mPDA.

Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

Washing:

Remove the substrate from the reaction solution.

Wash the substrate thoroughly with PBST (3 x 5 minutes).

Rinse with DI water (2 x 5 minutes).

Drying and Storage:

Dry the functionalized substrate under a stream of nitrogen.

Store the modified surface in a desiccator at 4°C until further use.

Protocol 2: Immobilization of a Protein onto an
Aminooxy-PEG3-acid Functionalized Surface
This protocol outlines the steps to immobilize an aldehyde- or ketone-containing protein onto

the surface prepared in Protocol 1. The carboxylic acid end of the PEG linker is first activated

to an NHS ester, which then reacts with primary amines on the protein.

Materials:

Aminooxy-PEG3-acid functionalized substrate (from Protocol 1)

Protein to be immobilized (containing primary amine groups)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

N-Hydroxysuccinimide (NHS)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.5

Washing Buffer: PBST

DI water

Procedure:

Activation of Carboxylic Acid Groups:

Prepare a fresh solution of 50 mg/mL NHS and 50 mg/mL EDC in Activation Buffer.

Immerse the Aminooxy-PEG3-acid functionalized substrate in the EDC/NHS solution.

Incubate for 15-30 minutes at room temperature with gentle agitation.

Wash the activated substrate with ice-cold DI water.

Protein Immobilization:

Immediately immerse the activated substrate in a solution of the protein (0.1-1 mg/mL) in

Coupling Buffer.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Quenching:

Remove the substrate from the protein solution.

Immerse the substrate in Quenching Buffer for 10-15 minutes to block any unreacted

NHS-ester groups.

Final Washing:

Wash the substrate with PBST (3 x 5 minutes).

Rinse with DI water (2 x 5 minutes).

Drying and Storage:
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Dry the protein-immobilized surface under a stream of nitrogen.

Store at 4°C in a hydrated state or as recommended for the specific protein.
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Caption: Workflow for surface modification and protein immobilization.
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Caption: Ligand capture via oxime ligation on a modified surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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